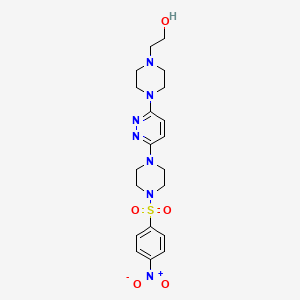
2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C20H27N7O5S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol (CAS Number: 899994-79-7) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features multiple functional groups, including:
- Piperazine rings : Known for their role in enhancing pharmacological properties.
- Pyridazine ring : Contributes to the compound's reactivity and interaction with biological targets.
- Nitrophenylsulfonyl group : Enhances the compound's electrophilicity and potential for protein interactions.
The molecular formula is C20H27N7O5S with a molecular weight of 477.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and pyridazine rings enhance the compound’s ability to penetrate cell membranes, thereby increasing bioavailability .
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit several pharmacological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting kinases involved in cell proliferation .
- Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A few key observations include:
- The presence of the nitrophenylsulfonyl group enhances binding affinity to target proteins.
- Modifications on the piperazine and pyridazine rings affect solubility and bioavailability, which are critical for therapeutic efficacy .
- Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines, indicating that small changes in structure can lead to significant differences in biological activity .
Case Studies
Several studies have investigated the biological activity of related compounds:
- In vitro Studies on Cancer Cell Lines :
- Pharmacokinetic Studies :
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Piperazine + Pyridazine | Anticancer | 5.0 |
| Compound B | Morpholine + Sulfonamide | Antimicrobial | 10.0 |
| This Compound | Piperazine + Pyridazine + Nitrophenylsulfonyl | Anticancer/Antimicrobial | TBD |
Eigenschaften
IUPAC Name |
2-[4-[6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O5S/c28-16-15-23-7-9-24(10-8-23)19-5-6-20(22-21-19)25-11-13-26(14-12-25)33(31,32)18-3-1-17(2-4-18)27(29)30/h1-6,28H,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBYUPCIBRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














